oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide
Overview
Description
Oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide is a complex organic compound that features a combination of oxalic acid and a sulfonylphenylacetamide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl and piperidinyl intermediates. These intermediates are then reacted with sulfonylphenylacetamide under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonylphenyl derivatives, while reduction could lead to the formation of amine derivatives .
Scientific Research Applications
Oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylphenyl derivatives and pyrrolidinyl-piperidinyl compounds, such as:
- 4-(1-Pyrrolidinyl)piperidine
- 4-Pyrrolidinylpyridine
Uniqueness
What sets oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
oxalic acid;N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S.C2H2O4/c1-14(21)18-15-4-6-17(7-5-15)24(22,23)20-12-8-16(9-13-20)19-10-2-3-11-19;3-1(4)2(5)6/h4-7,16H,2-3,8-13H2,1H3,(H,18,21);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKLFDZYDFGKNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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